2-Methylnaphtho[1,2-d][1,3]selenazole
Description
General Context of Organoselenium Chemistry in Contemporary Research
Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has evolved into a significant and rapidly expanding area of research. tandfonline.comwikipedia.org These compounds are noted for their unique reactivity and have found applications ranging from organic synthesis to materials science and medicinal chemistry. rsc.orgmdpi.com
The history of selenium chemistry began with its discovery in 1817 by J.J. Berzelius. rsc.org For over a century, the field saw slow growth, partly due to the toxicity and unpleasant odor of many selenium compounds. rsc.org The first organoselenium compound, diethyl selenide (B1212193), was isolated in 1836. wikipedia.org A pivotal moment came with the discovery that selenium is an essential micronutrient for mammals, being a key component of enzymes like glutathione (B108866) peroxidase (GPx), which protects cells from oxidative damage. tandfonline.comnih.gov
This biological link spurred a tremendous increase in research from the 1970s onwards. rsc.org Initially, research focused on the antioxidant properties of organoselenium compounds, aiming to mimic the activity of selenoenzymes. tandfonline.comnih.gov Over the past two decades, the focus has broadened significantly, with synthetic chemists developing a vast array of organoselenium compounds with diverse therapeutic potentials, including anticancer, antiviral, and anti-inflammatory activities. tandfonline.comnih.govscispace.com Their utility in organic synthesis has also been extensively developed, where they serve as versatile reagents and catalysts for various transformations. nih.govnih.gov
Selenium's position in Group 16 of the periodic table, below sulfur and oxygen, endows it with distinct chemical properties that are particularly influential in heterocyclic systems. wikipedia.org The larger atomic radius of selenium compared to sulfur leads to longer and weaker carbon-selenium (C-Se) bonds (bond energy ~234 kJ/mol) compared to carbon-sulfur (C-S) bonds (~272 kJ/mol). wikipedia.org
Table 1: Comparison of Physicochemical Properties of Group 16 Elements (Data sourced from multiple chemical references)
| Property | Oxygen (O) | Sulfur (S) | Selenium (Se) |
| Atomic Radius (pm) | 60 | 100 | 120 |
| Electronegativity (Pauling Scale) | 3.44 | 2.58 | 2.55 |
| C-X Bond Length (pm) | 141 | 181 | 198 |
| C-X Bond Energy (kJ/mol) | 358 | 272 | 234 |
| pKa (H₂X) | 16 | 7.0 | 3.8 |
Overview of Selenazole Ring Systems
Selenazoles are five-membered heterocyclic compounds containing one selenium atom and at least one nitrogen atom. They are the selenium analogs of the well-known thiazole (B1198619) and oxazole (B20620) ring systems and represent a significant class of pharmacophores in medicinal chemistry. acs.org
The selenazole ring system exhibits significant structural diversity, primarily through the different possible arrangements of the selenium and nitrogen atoms within the five-membered ring. The main isomeric forms include:
1,2-Selenazoles (Isoselenazoles): The selenium and nitrogen atoms are adjacent.
1,3-Selenazoles: The selenium and nitrogen atoms are separated by a carbon atom.
Further complexity arises from the fusion of the selenazole ring with other carbocyclic or heterocyclic systems, leading to a wide range of polycyclic architectures. acs.org Additionally, related structures like selenadiazoles, which contain two nitrogen atoms and one selenium atom (e.g., 1,2,3-selenadiazoles researchgate.net or 1,2,5-selenadiazoles nih.gov), further expand the structural variety of selena-heterocycles.
The 1,3-selenazole (B15495438) framework is a particularly well-studied and important class of organoselenium compounds. nih.gov The first synthesis of a 2-amino-1,3-selenazole was reported in 1889 through the condensation of selenourea (B1239437) with an α-haloketone, a reaction now known as the Hantzsch synthesis. mdpi.comnih.gov This remains a primary method for constructing the 1,3-selenazole ring. nih.govresearchgate.net
Derivatives of 1,3-selenazole are known to exhibit a wide spectrum of biological activities. mdpi.com One of the most famous examples is Selenazofurin, a C-nucleoside derivative of 1,3-selenazole that has demonstrated potent antitumor and antiviral properties. nih.gov Research has highlighted that various substituted 1,3-selenazoles possess significant anticancer, antimicrobial, and antioxidant activities. mdpi.comresearchgate.netclockss.org The synthesis of 2,4-diaryl-1,3-selenazoles has been achieved by reacting primary selenoamides with α-haloketones. irapa.org
Introduction to Fused Selenazole Architectures
Fusing the selenazole ring with other aromatic or heteroaromatic systems creates polycyclic structures with modified electronic and steric properties. A common example is the benzoselenazole (B8782803) system, where a selenazole ring is fused to a benzene (B151609) ring. mdpi.com
The subject of this article, 2-Methylnaphtho[1,2-d] tandfonline.commdpi.comselenazole , is a prime example of such a fused architecture. In this molecule, a 1,3-selenazole ring is fused to a naphthalene (B1677914) ring system at the 1 and 2 positions. This fusion imparts a rigid, planar structure and extends the conjugated π-system, which can significantly influence its chemical and physical properties. The systematic name indicates a methyl group attached at the 2-position of the selenazole ring.
Table 2: Properties of 2-Methylnaphtho[1,2-d] tandfonline.commdpi.comselenazole
| Property | Value |
| Molecular Formula | C₁₂H₉NSe |
| CAS Number | 56344-97-9 sigmaaldrich.com |
| Structure | A naphthalene ring fused at the tandfonline.comnih.gov positions with a 2-methyl-1,3-selenazole ring. |
The synthesis of such fused systems often involves building the selenazole ring onto a pre-existing polycyclic scaffold. For instance, the synthesis of 2-phenylamino-4-(2-naphthyl)-1,3-selenazole involves the reaction of phenylselenoamide with 2-bromo-2′-acetonaphthone, demonstrating a viable route to linking naphthalene and selenazole moieties. mdpi.com The synthesis of naphtho-fused selenazines has also been reported, highlighting the diverse possibilities for creating complex heterocyclic systems based on naphthalene. umich.edu
Significance of Naphtho-Fused Heterocycles in Organic Chemistry
The fusion of heterocyclic rings with a naphthalene scaffold is a widely employed strategy in organic synthesis to create structurally novel and functionally diverse molecules. rsc.orgnih.gov Naphthalene, an electron-rich aromatic hydrocarbon, serves as a versatile building block. chemicalbook.com Its incorporation into a heterocyclic system can significantly influence the resulting molecule's electronic, photophysical, and biological properties. nih.govnih.gov
Naphtho-fused heterocyclic compounds are of significant research value for several key reasons:
Extended π-Conjugation: The fusion extends the π-conjugated system of the molecule, which can lead to desirable optical and electronic properties. This is particularly relevant in materials science for the development of organic semiconductors, fluorescent probes, and dyes. rsc.orgnih.gov
Structural Rigidity and Planarity: The rigid, planar structure of the naphthalene moiety can enforce a specific conformation on the fused heterocycle, which can be crucial for molecular recognition and interaction with biological targets.
Modulation of Reactivity: The naphthalene ring system can alter the chemical reactivity of the attached heterocycle through electronic effects. For example, it can influence the sites of electrophilic substitution or other chemical transformations. researchgate.net
Scaffolds for Complex Molecules: Naphtho-fused systems serve as privileged scaffolds for the synthesis of complex natural products and pharmacologically active agents, combining the characteristics of both the aromatic and heterocyclic components. chemicalbook.comscielo.br
The development of synthetic methods to construct these fused systems, such as multicomponent reactions or cyclization cascades, is an active area of research aimed at producing molecules with tailored properties like high thermal stability and unique fluorescence. rsc.orgnih.gov
Specific Focus on the Naphtho[1,2-d]nih.govthieme-connect.deselenazole Scaffold, including 2-Methyl Substitution
The compound 2-Methylnaphtho[1,2-d] nih.govthieme-connect.deselenazole is a specific derivative within the Naphtho[1,2-d] nih.govthieme-connect.deselenazole family. Its structure consists of a naphthalene ring system fused at the 1 and 2 positions to a 1,3-selenazole ring, which is further substituted with a methyl group at the 2-position. This particular arrangement combines the extended aromaticity of naphthalene with the unique chemical features of the selenazole moiety.
The synthesis of such a scaffold would likely follow established methods for creating 1,3-selenazoles, most notably the Hantzsch-type condensation reaction. nih.govthieme-connect.declockss.orgacs.org This approach typically involves the cyclization of a selenium-containing precursor, such as a selenourea or selenoamide, with an α-halocarbonyl compound. nih.govnih.gov For 2-Methylnaphtho[1,2-d] nih.govthieme-connect.deselenazole, a plausible synthetic route would involve the reaction between 1-amino-2-naphthaleneselenol and an acetyl source.
| Property | 2-Methylnaphtho[1,2-d] nih.govthieme-connect.deselenazole | 2-Methylnaphtho[1,2-d] nih.govthieme-connect.dethiazole (Sulfur Analog) |
|---|---|---|
| Molecular Formula | C12H9NSe | C12H9NS |
| Molecular Weight | 258.17 g/mol (using Se isotope 79) | 199.27 g/mol |
| CAS Number | 56344-97-9 | 2682-45-3 |
| Heteroatom | Selenium (Se) | Sulfur (S) |
Research Trajectory and Academic Perspectives for 2-Methylnaphtho[1,2-d]nih.govthieme-connect.deselenazole
2-Methylnaphtho[1,2-d] nih.govthieme-connect.deselenazole is categorized as a rare chemical available for early-stage discovery research. This classification suggests that its chemical and physical properties have not been fully explored, presenting a frontier for scientific investigation. The academic perspective on such compounds is one of potential, with research likely to proceed along trajectories established by studies of other novel organoselenium heterocycles. researchgate.net
Future research directions and academic interest in 2-Methylnaphtho[1,2-d] nih.govthieme-connect.deselenazole are anticipated to focus on several key areas:
Synthetic Methodology: Developing efficient and scalable synthetic routes to this and related naphthoselenazoles is a primary objective. Exploration of modern synthetic techniques, such as microwave-assisted synthesis or mechanochemistry, could provide improved access to these compounds. nih.govresearchgate.net
Materials Science: Given that fused aromatic heterocycles often exhibit interesting photophysical properties, this compound could be investigated for applications in organic electronics. rsc.orgnih.gov Studies would likely focus on its fluorescence, conductivity, and potential use as a component in organic light-emitting diodes (OLEDs) or sensors.
Catalysis: Organoselenium compounds have emerged as effective catalysts for a variety of organic transformations, particularly in oxidative functionalization reactions. rsc.org The unique electronic environment of the selenium atom in the naphtho-fused system could impart novel catalytic activity.
Biological Screening: There is a growing interest in organoselenium compounds for their potential biological activities. nih.govtandfonline.com A significant number of organoselenium derivatives have shown promising antifungal activity. rsc.org Therefore, 2-Methylnaphtho[1,2-d] nih.govthieme-connect.deselenazole would be a candidate for screening in various biological assays to identify potential therapeutic applications.
In essence, 2-Methylnaphtho[1,2-d] nih.govthieme-connect.deselenazole stands as a molecule with untapped potential. Its study offers opportunities to deepen the understanding of structure-property relationships in organoselenium chemistry and could lead to the discovery of new materials and biologically active agents.
Properties
Molecular Formula |
C12H9NSe |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
2-methylbenzo[e][1,3]benzoselenazole |
InChI |
InChI=1S/C12H9NSe/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3 |
InChI Key |
CDRVZRSZPSBGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C([Se]1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Iii. Reaction Chemistry and Mechanistic Insights of Selenazole Systems
Reactivity Patterns of the Selenazole Ring System
The selenazole ring exhibits a rich and varied reaction chemistry, stemming from the dual electronic nature of the selenium atom and the susceptibility of the heterocyclic ring to substitution and modification.
Selenium's position in Group 16 of the periodic table, below sulfur and oxygen, endows it with unique electronic characteristics. Organoselenium compounds are generally more nucleophilic and the corresponding selenols are more acidic than their sulfur and oxygen counterparts. wikipedia.org This is a consequence of selenium's larger atomic radius and more diffuse valence electrons. nih.gov
The selenium atom in a selenazole ring, therefore, behaves as a soft nucleophile. However, the selenium center can also exhibit electrophilic character, particularly when bonded to a more electronegative atom or when activated by an oxidizing agent. unipd.itwiley-vch.de In reactions, selenium can act as a better nucleophile and a better electrophile than sulfur. unipd.it
Table 1: Comparison of Physical Properties of Group 16 Hydrides
| Property | Water (H₂O) | Hydrogen Sulfide (H₂S) | Hydrogen Selenide (B1212193) (H₂Se) |
|---|---|---|---|
| pKa | 16 | 7.0 | 3.8 |
| C-X Bond Length (pm) | 141 | 181 | 198 |
| C-X Bond Energy (kJ/mol) | Not Applicable | 272 | 234 |
This table illustrates the trend of increasing acidity (lower pKa) and weaker, longer C-X bonds as one descends the chalcogen group, influencing the reactivity of the corresponding organo-heterocycles. Data sourced from wikipedia.org.
The selenazole ring can undergo various substitution reactions. Electrophilic substitution is a key reaction class. For instance, studies on 2-arylamino-1,3-selenazoles have shown that electrophilic attack, such as nitration or coupling with diazonium salts, preferentially occurs at the C5 position of the selenazole ring. mdpi.comnih.gov Halogenation with reagents like N-bromosuccinimide or N-iodosuccinimide also leads to substitution at the C5 position. nih.gov This suggests that the corresponding carbon atom in the 2-Methylnaphtho[1,2-d] wikipedia.orgmdpi.comselenazole framework would be a primary site for electrophilic attack.
Annulation processes, which involve the construction of a new ring onto an existing molecule, are fundamental to the synthesis of complex selenazole systems like 2-Methylnaphtho[1,2-d] wikipedia.orgmdpi.comselenazole. One-pot, multi-component reactions are particularly effective. For example, naphtho[1,2-d] wikipedia.orgmdpi.comselenazoles can be synthesized through a molecular iodine-catalyzed three-component cascade reaction involving naphthalen-1-amines, various aldehydes, and elemental selenium. mdpi.com Another classical approach is the Hantzsch-type condensation, where selenosemicarbazides react with α-halogenocarbonyl compounds to form the selenazole ring. nih.gov
Table 2: Examples of Reactions on the Selenazole Ring
| Reaction Type | Reagents | Position of Reaction | Product Type |
|---|---|---|---|
| Electrophilic Substitution | NaNO₂ / Acetic Acid | C5 | C5-Azo Product |
| Halogenation | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-selenazole |
| Annulation (Synthesis) | Naphthalen-1-amine, Aldehyde, Elemental Se, I₂ (cat.) | Ring Formation | Naphtho[1,2-d] wikipedia.orgmdpi.comselenazole |
| Ring-Opening | Grignard Reagents (R-MgBr) | Se-N bond | Unsymmetrical Selenides |
This table summarizes key reactivity patterns observed in selenazole systems, with data sourced from nih.govmdpi.comresearchgate.net.
Intramolecular Cyclization and Rearrangement Processes
Intramolecular reactions provide powerful pathways for constructing complex molecular architectures from selenazole-containing precursors. These processes often involve unique selenium-based intermediates and transformations.
The reaction of an electrophilic selenium species (e.g., RSe-X) with a double bond leads to a three-membered cyclic intermediate known as a seleniranium ion. wiley-vch.de This intermediate is highly reactive and undergoes stereospecific anti-addition, where it is opened by a nucleophile. wiley-vch.de If the nucleophile is part of the same molecule (an intramolecular nucleophile), this process results in a cyclization reaction. researchgate.net
Seleniranium ions generated at low temperatures can initiate Friedel-Crafts-type cyclizations, even with unactivated aromatic rings, to form 5- or 6-membered heterocycles. researchgate.net The steric and electronic properties of the substituent on the selenium atom can influence the reaction pathways, directing attack to either the selenium atom (π-ligand exchange) or one of the carbon atoms of the three-membered ring. nih.gov While specific examples involving 2-Methylnaphtho[1,2-d] wikipedia.orgmdpi.comselenazole precursors are not detailed in the literature, this mechanism is a fundamental aspect of organoselenium chemistry applicable to substrates with appropriately positioned alkene functionalities.
Selenoxide elimination is a widely used synthetic method for introducing carbon-carbon double bonds. wikipedia.org The reaction proceeds via the oxidation of a selenide to a selenoxide, which then undergoes a syn-elimination through a five-membered cyclic transition state at mild temperatures (typically between -50 and 40 °C). wikipedia.orgwikipedia.org This process is significantly more facile than the analogous sulfoxide (B87167) elimination, which requires much higher temperatures. mdpi.com
The reaction is highly stereoselective and favors the formation of conjugated and endocyclic double bonds. wikipedia.org It is a cornerstone reaction in organoselenium chemistry for converting saturated systems into their α,β-unsaturated counterparts, particularly for carbonyl compounds. wikipedia.org A related transformation is the mdpi.comwikipedia.org-sigmatropic rearrangement of allylic selenoxides, which yields allylic alcohols. mdpi.com
Deselenenylation involves the cleavage of a carbon-selenium bond to remove the selenium moiety from a molecule. This can be a strategic step in a synthetic sequence. One method involves the reaction of selenaheterocycles containing a reactive Se-N bond, such as benzisoselenazol-3(2H)-ones, with nucleophiles like Grignard reagents. researchgate.net This reaction cleaves the Se-N bond and results in the formation of new, unsymmetrically substituted selenides, effectively transferring the selenium-containing part of the heterocycle to the Grignard reagent's organic group. researchgate.net This process highlights the lability of certain bonds to selenium within heterocyclic systems and their utility in forming new organoselenium compounds.
Mechanistic Elucidation of Selenazole-Forming Reactions
The formation of the 1,3-selenazole (B15495438) ring is a cornerstone of organoselenium chemistry, providing a versatile route to a wide array of functionalized heterocyclic compounds. The most prevalent method for this synthesis is the Hantzsch condensation, which typically involves the reaction of a selenium-containing nucleophile, such as a selenoamide or selenourea (B1239437), with an α-halocarbonyl compound. mdpi.commdpi.com This reaction proceeds through a series of steps, including nucleophilic attack, cyclization, and dehydration, to yield the final selenazole product.
The general mechanism for the Hantzsch-type synthesis of 2,4-disubstituted-1,3-selenazoles involves the initial reaction of a selenoamide with an α-haloketone. This is followed by an intramolecular cyclization and a dehydration step to form the aromatic selenazole ring. mdpi.com A similar pathway is observed in the reaction of selenourea with α-haloketones, which proceeds through intermediate stages to form 2-amino-1,3-selenazoles. mdpi.com
In the context of the synthesis of 2,4-diaryl-1,3-selenazoles, the reaction between a primary selenoamide and an α-haloketone is proposed to proceed via the formation of an initial intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the final product. mdpi.com
A proposed mechanism for the formation of certain 2,4-substituted 1,3-selenazoles involves a selenophilic attack of a selenoamide on an alkynyl(phenyl)iodonium salt. This leads to the formation of a primary adduct, which then undergoes a polyhetero-Claisen rearrangement and subsequent elimination of iodobenzene (B50100) to form a carbene intermediate that leads to the final product. nih.gov
The rate of the reaction is influenced by several factors, including the nature of the reactants, the solvent, and the temperature. For instance, the synthesis of 2-amino-1,3-selenazoles via the condensation of phenacyl bromides with selenourea has been shown to be significantly accelerated in an ionic liquid/water solvent system, with reaction times as short as 4–6 minutes under ambient conditions. dntb.gov.ua This suggests that the polarity and nature of the reaction medium can play a crucial role in stabilizing the transition states involved in the cyclization process.
Computational studies on related heterocyclic ring closures, such as the Hantzsch dihydropyridine (B1217469) synthesis, have been employed to calculate reaction energy barriers and investigate the stability of intermediates. rsc.org Similar theoretical approaches could be applied to the formation of naphthoselenazoles to elucidate the energetic landscape of the reaction pathway. Such studies would help in identifying the rate-determining step and understanding the thermodynamic driving forces behind the ring closure.
The Hantzsch selenazole synthesis proceeds through several key intermediates. Following the initial S-alkylation of the selenoamide or selenourea with the α-halocarbonyl compound, a non-cyclic intermediate is formed. This intermediate is often not isolated but is a critical precursor to the subsequent ring closure.
In the synthesis of 2,4-diaryl-1,3-selenazoles from primary selenoamides and α-haloketones, the reaction is understood to proceed through an initial intermediate (I), which then undergoes intramolecular cyclization to form a second, cyclic intermediate (II). This is followed by a dehydration step to yield the final selenazole product. mdpi.com

Figure 1: Proposed reaction mechanism for the formation of 2,4-diaryl-1,3-selenazoles, illustrating the formation of key intermediates (I and II). Adapted from reference mdpi.com.
Similarly, the formation of 2-(2-phenylethyl)amino-1,3-selenazoles from the cyclization of specific selenoureas with α-haloketones is proposed to occur through the formation of two distinct intermediates before yielding the final product. dntb.gov.ua
The direct spectroscopic observation and characterization of these transient intermediates and the corresponding transition states are challenging due to their short lifetimes. However, computational methods, such as Density Functional Theory (DFT), have proven to be powerful tools for modeling reaction pathways and elucidating the structures of these fleeting species. rsc.org For the Hantzsch-like reaction leading to dihydropyridine derivatives, DFT calculations have been used to optimize the structures of transition states and calculate the energy barriers of the reaction, providing a detailed mechanistic picture. rsc.org A similar computational approach would be invaluable for gaining a deeper understanding of the formation of 2-Methylnaphtho[1,2-d] mdpi.comrsc.orgselenazole.
Studies on the Stability and Chemical Transformations of Naphtho[1,2-d]mdpi.comrsc.orgselenazole Derivatives
The stability of selenazole derivatives can be influenced by the nature and position of substituents on the heterocyclic ring. While specific stability data for 2-Methylnaphtho[1,2-d] mdpi.comrsc.orgselenazole is not extensively documented, studies on related 2-arylamino-1,3-selenazoles indicate that these compounds are generally stable in the solid state for months. mdpi.com However, their stability in solution can be lower, with some derivatives showing a tendency to decompose over time. mdpi.com The introduction of an acetyl group to the 2-amino function of these selenazoles has been shown to enhance their stability in solution. mdpi.com
Naphtho[1,2-d] mdpi.comrsc.orgselenazole derivatives can undergo various chemical transformations, allowing for further functionalization of the heterocyclic core. The reactivity of the selenazole ring is influenced by the electron-donating or -withdrawing nature of its substituents. For instance, the C5-position of 2-amino-1,3-selenazoles is known to be highly reactive and susceptible to electrophilic substitution reactions such as bromination and nitration. mdpi.com
Analogous to the reactivity of other aromatic systems, the naphthyl moiety of 2-Methylnaphtho[1,2-d] mdpi.comrsc.orgselenazole is expected to undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the combined electronic effects of the fused selenazole ring and the methyl group.
Furthermore, the selenium atom in the selenazole ring can exhibit its own unique reactivity. For example, 2,4-diaryl-1,3-selenazoles have been shown to react with halogens such as chlorine, bromine, and iodine to yield 1,1-dihalo-2,4-diaryl-1,3-selenazoles. Reaction with ethyl iodide can lead to the formation of a selenonium salt. mdpi.com These reactions highlight the ability of the selenium atom to expand its coordination sphere.
The table below summarizes some of the known chemical transformations of related 1,3-selenazole derivatives, which may be analogous to the potential reactivity of 2-Methylnaphtho[1,2-d] mdpi.comrsc.orgselenazole.
| Reactant | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Arylamino-1,3-selenazoles | Acetic anhydride | N-acetylated-2-amino-1,3-selenazoles | mdpi.com |
| 2-Amino-1,3-selenazoles | Bromine in CCl4 | 5-Bromo-2-amino-1,3-selenazoles | mdpi.com |
| 2,4-Diaryl-1,3-selenazoles | SO2Cl2, Br2, or I2 | 1,1-Dihalo-2,4-diaryl-1,3-selenazoles | mdpi.com |
| 2,4-Diaryl-1,3-selenazoles | Ethyl iodide | Selenonium salt | mdpi.com |
Iv. Computational and Theoretical Investigations of Naphtho 1,2 D 1 2 Selenazoles
Quantum Chemical Methodologies for Selenazole Analysis
The analysis of selenazole derivatives is greatly enhanced by quantum chemical methodologies, which can handle the complexities introduced by the heavy selenium atom. These methods range from computationally efficient semi-empirical techniques to more rigorous but demanding ab initio and Density Functional Theory (DFT) approaches. researchgate.netcore.ac.uk
Density Functional Theory (DFT) has become a cornerstone for the computational study of heterocyclic systems, including those containing selenium. nih.govresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy. researchgate.net Functionals like B3LYP are commonly used to optimize the molecular geometry, predicting bond lengths and angles that often show good correlation with experimental results from techniques like X-ray diffraction. researchgate.net Beyond geometry, DFT is used to investigate electronic properties, such as the distribution of electron density and the energies of molecular orbitals. irapa.org
Semi-empirical methods , such as AM1 and PM3, offer a faster, albeit less accurate, alternative to DFT. researchgate.netptfarm.pl These methods simplify calculations by using parameters derived from experimental data, making them suitable for very large molecules or for preliminary scans of a chemical problem. core.ac.ukptfarm.pl They are effective for geometry optimization and for estimating electronic properties, providing a qualitative understanding of the molecule's structure and behavior before more computationally intensive methods are employed. researchgate.netptfarm.pl
The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set , which is a set of mathematical functions used to build the molecular orbitals. wikipedia.orglibretexts.org For molecules containing heavy atoms like selenium, the choice of basis set is particularly important. nih.gov
Standard Pople-style basis sets, such as 6-31G * or 6-311G(d,p) , are often used for initial calculations. wikipedia.orgcomputationalscience.org These are known as split-valence basis sets, which describe the valence electrons with more flexibility than the core electrons. libretexts.org The addition of polarization functions (e.g., 'd' and 'p' functions, denoted by * or (d,p)) is crucial for accurately describing the anisotropic, or non-spherical, electron distribution in molecules. wikipedia.orgcomputationalscience.org For even greater accuracy, especially when modeling reactivity or weak interactions, diffuse functions (denoted by '+') may be added to better represent electrons that are far from the nucleus. gaussian.com
For selenium, specialized basis sets that account for relativistic effects can provide more precise results, as selenium's core electrons move at speeds where these effects become significant. Correlation-consistent basis sets, like cc-pVDZ or cc-pVTZ, are designed to systematically converge towards the complete basis set limit, offering a high level of theory for accurate property calculations. nih.govwikipedia.org
Table 1: Examples of Basis Sets Used in Computational Chemistry This table provides an overview of common basis set types and their typical applications in the analysis of organic and organometallic compounds.
| Basis Set Type | Example(s) | Description | Typical Application |
| Minimal | STO-3G | Uses the minimum number of functions to represent each atomic orbital. computationalscience.org | Initial, low-cost calculations; semi-empirical methods. computationalscience.org |
| Split-Valence | 3-21G, 6-31G | Uses multiple functions for valence orbitals, providing more flexibility. wikipedia.org | Routine geometry optimizations and electronic structure calculations. |
| Polarized | 6-31G(d), 6-31G(d,p) | Adds functions of higher angular momentum to allow for non-spherical electron distribution. wikipedia.orggaussian.com | Accurate geometries and properties for most molecules. |
| Diffuse | 6-31+G(d), 6-311++G(d,p) | Adds functions to better describe loosely bound electrons. gaussian.com | Anions, excited states, systems with hydrogen bonding. |
| Correlation-Consistent | cc-pVDZ, aug-cc-pVTZ | Systematically improved to converge toward the exact, complete basis set result. nih.govwikipedia.org | High-accuracy calculations of energy and molecular properties. |
Electronic Structure and Molecular Orbital Analysis
Analyzing the electronic structure provides deep insights into a molecule's stability, color, and reactivity. Central to this is the examination of the frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's electronic behavior. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. researchgate.net
The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netntu.edu.iq In contrast, a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net For selenazole derivatives, the HOMO is often distributed across the fused ring system, while the LUMO may be localized on a specific region, influencing its interaction with other molecules. nih.gov
Table 2: Illustrative Frontier Orbital Energies for a Naphthoselenazole Derivative This table presents hypothetical data from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level) to demonstrate typical values for frontier orbital analysis.
| Parameter | Energy (eV) | Interpretation |
| EHOMO | -5.85 | Ability to donate electrons (related to ionization potential). |
| ELUMO | -1.98 | Ability to accept electrons (related to electron affinity). |
| HOMO-LUMO Gap (ΔE) | 3.87 | Indicates high kinetic stability and moderate reactivity. researchgate.net |
Understanding how charge is distributed within a molecule is key to predicting its behavior. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. These maps use a color scale to show regions of negative electrostatic potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-poor and prone to nucleophilic attack. For a molecule like 2-Methylnaphtho[1,2-d] nih.govirapa.orgselenazole, the MEP would likely show negative potential around the nitrogen and selenium atoms due to their lone pairs of electrons, highlighting these as potential sites for interaction.
Reactivity mapping uses computational data to visualize which parts of a molecule are most likely to participate in a chemical reaction. nih.gov This goes beyond simple MEP analysis by using concepts derived from DFT, such as Fukui functions, to identify specific atomic sites prone to nucleophilic, electrophilic, or radical attack. researchgate.net Such maps can guide synthetic chemists in predicting reaction outcomes and designing new molecules with desired reactivity. nih.gov
Reactivity Prediction and Chemical Descriptors from Theoretical Calculations
Beyond HOMO-LUMO analysis, a suite of chemical descriptors can be calculated to quantify molecular reactivity. These descriptors provide a more nuanced understanding of a molecule's potential chemical behavior.
Key global reactivity descriptors include:
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): A measure of resistance to a change in electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be deformed.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, or electron acceptor.
These parameters are calculated from the EHOMO and ELUMO values and provide a quantitative basis for comparing the reactivity of different molecules. For instance, a high electrophilicity index for a selenazole derivative would suggest it is a good candidate for reactions with nucleophiles.
Determination of Global and Local Reactivity Indices
Conceptual Density Functional Theory (DFT) is a framework that allows for the quantification of chemical reactivity through various descriptors. researchgate.netorientjchem.org These indices predict how a molecule will behave in a chemical reaction, identifying its propensity to act as an electrophile or a nucleophile and pinpointing the most reactive sites within the molecule.
Chemical Potential (μ): Related to the negative of electronegativity, this index indicates the tendency of electrons to escape from the system.
Global Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.
Global Softness (S): As the inverse of hardness (S = 1/2η), softness indicates a higher reactivity.
Electrophilicity Index (ω): This descriptor (ω = μ²/2η) quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile.
Nucleophilicity Index (N): This index measures the electron-donating capability of a molecule.
Table 1: Key Global Reactivity Indices (Conceptual)
| Index | Formula | Description |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Tendency of electrons to escape. I = Ionization Potential, A = Electron Affinity. |
| Global Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron configuration. |
| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the energy stabilization when the system acquires additional electronic charge. |
Computational Studies of Proton Affinities and Basicity Profiles
The basicity of a nitrogen-containing heterocycle like 2-Methylnaphtho[1,2-d] researchgate.netresearchgate.netselenazole is a fundamental property that influences its behavior in biological systems and its utility as a synthetic intermediate. Computational methods can accurately predict proton affinity (PA) and gas-phase basicity (GB), providing a quantitative measure of how readily the molecule accepts a proton. researchgate.net
The primary site of protonation in the 1,3-selenazole (B15495438) ring is the imine nitrogen atom (N-3). Its lone pair of electrons is typically the most available for bonding with a proton. Computational studies determine the most stable protonated form by calculating the energies of all possible isomers where a proton is added to different potential basic sites (e.g., the nitrogen atom vs. the selenium atom). The structure with the lowest energy corresponds to the most stable conjugate acid, and its energy difference from the neutral molecule defines the proton affinity. researchgate.net
These calculations are often performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). researchgate.netresearchgate.net To simulate real-world conditions, solvent effects are incorporated using models like the Conductor-like Screening Model (COSMO), which can significantly influence the calculated pKa values. researchgate.net By comparing the calculated proton affinities of a series of substituted naphthoselenazoles, a detailed basicity profile can be established, revealing how different substituent groups on the naphthyl or methyl positions modulate the basicity of the selenazole nitrogen.
Structural and Conformational Studies of Selenazole Rings
Understanding the three-dimensional structure of 2-Methylnaphtho[1,2-d] researchgate.netresearchgate.netselenazole is crucial for interpreting its properties and reactivity. Computational chemistry offers precise methods for determining molecular geometries and exploring conformational landscapes.
Geometry Optimization in Different Environments (e.g., Vacuum, Implicit Solvents)
Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For 2-Methylnaphtho[1,2-d] researchgate.netresearchgate.netselenazole, this process would typically start with an approximate structure, which is then refined using quantum chemical calculations, most commonly DFT with functionals like B3LYP. mdpi.comirapa.org
The optimization can be performed in different environments:
In Vacuum (Gas Phase): This calculation considers the isolated molecule, free from any external interactions. It provides the intrinsic, strain-free geometry of the compound. orientjchem.org
With Implicit Solvents: To better approximate the structure in solution, continuum solvation models (e.g., COSMO or PCM) are used. researchgate.netscispace.com These models simulate the dielectric effect of the solvent, which can subtly alter bond lengths and angles due to solute-solvent polarization effects. Comparing the optimized geometries in vacuum versus a solvent like water or ethanol (B145695) can reveal how the molecule's structure might adapt in different chemical environments.
The fusion of the naphthalene (B1677914) system to the selenazole ring results in a rigid, planar structure. The primary geometric parameters of interest are the bond lengths and angles within the selenazole ring itself.
Table 2: Typical Calculated Bond Lengths and Angles for a Substituted 1,3-Selenazole Ring
| Parameter | Typical Value (Å or °) | Description |
| Se-C2 Bond Length | ~1.87 Å | Bond between selenium and the carbon flanked by N and Se. |
| N3-C2 Bond Length | ~1.31 Å | Double bond character between nitrogen and C2. |
| N3-C4 Bond Length | ~1.39 Å | Single bond between nitrogen and C4. |
| C4-C5 Bond Length | ~1.36 Å | Double bond within the five-membered ring. |
| Se-C5 Bond Length | ~1.88 Å | Bond between selenium and C5. |
| C5-Se-C2 Angle | ~88° | Internal angle at the selenium atom. |
| Se-C2-N3 Angle | ~115° | Internal angle at the C2 position. |
| C2-N3-C4 Angle | ~110° | Internal angle at the nitrogen atom. |
Note: These are representative values based on DFT calculations of similar structures. Actual values for 2-Methylnaphtho[1,2-d] researchgate.netresearchgate.netselenazole would require specific calculation.
Analysis of Intramolecular Non-Bonded Interactions (e.g., Selenium-Oxygen Interactions)
Within a molecule, weak, non-bonded interactions can play a significant role in determining its conformation and stability. In organoselenium compounds, intramolecular interactions involving the selenium atom are of particular interest. These are often attractive, non-covalent interactions that occur between the selenium atom and a nearby electronegative atom, such as oxygen or nitrogen. nih.gov
These interactions can be analyzed computationally by examining the optimized molecular geometry and the electron density distribution. For instance, a shorter-than-expected distance between a selenium atom and a nitrogen atom (a Se···N interaction) in the crystal structure or optimized geometry can indicate an attractive force. nih.gov Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to find a bond path between the two interacting atoms, confirming the presence of a non-covalent bond and quantifying its strength.
Quantitative Structure-Property Relationship (QSPR) Studies for Selenazole Compounds
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.gov A specific and highly useful application of this is in chromatography, known as Quantitative Structure-Retention Relationship (QSRR) modeling. nih.govmdpi.com
Correlation of Calculated Properties with Experimental Chromatographic Parameters
QSRR models are powerful tools for predicting the retention behavior of compounds in techniques like High-Performance Liquid Chromatography (HPLC). nih.gov For a series of selenazole derivatives, a QSRR study would involve correlating their experimentally measured retention times (or more commonly, the logarithm of the retention factor, log k) with a set of calculated molecular descriptors. researchgate.net
The process involves several key steps:
Data Collection: A series of related selenazole compounds are synthesized, and their retention factors (k) are experimentally determined using a specific HPLC method (e.g., reversed-phase HPLC with a C18 column and a specific mobile phase). researchgate.netnih.gov
Descriptor Calculation: For each compound, a large number of theoretical molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., dipole moment, HOMO/LUMO energies, logP) properties. researchgate.netmdpi.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the experimental retention factor (log k) to the most relevant molecular descriptors. nih.gov
Model Validation: The predictive power of the resulting QSRR model is rigorously tested using both internal and external validation sets to ensure its robustness and reliability. nih.gov
For selenazole derivatives, studies have shown that lipophilicity (often represented by the calculated partition coefficient, logP) is a key descriptor influencing retention in reversed-phase HPLC. researchgate.net A strong correlation between the experimental log k and the calculated logP indicates that hydrophobic interactions are the primary driver of the separation mechanism. Such models are valuable for predicting the chromatographic behavior of new, unsynthesized selenazole compounds, thereby saving time and resources in analytical method development.
Table 3: Example of a QSRR Data Set for a Hypothetical Series of Selenazole Derivatives
| Compound | Experimental log k (RP-HPLC) | Calculated logP | Calculated Polar Surface Area (Ų) |
| Derivative 1 | 0.85 | 3.5 | 45.2 |
| Derivative 2 | 1.10 | 4.1 | 45.2 |
| Derivative 3 | 0.79 | 3.3 | 58.5 |
| Derivative 4 | 1.25 | 4.5 | 45.2 |
| Derivative 5 | 0.98 | 3.9 | 58.5 |
This table illustrates the type of data used to build a QSRR model. A linear equation, such as log k = a(logP) + b(PSA) + c, would be derived to correlate these parameters.
Predictive Modeling for Related Selenazole Analogs
Predictive modeling in computational chemistry utilizes theoretical and computational methods to forecast the biological activity and physicochemical properties of novel molecules. For analogs of 2-Methylnaphtho[1,2-d] nih.govnih.govselenazole, these models are instrumental in guiding the synthesis of new derivatives with enhanced therapeutic potential. The primary techniques employed for this purpose are Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations. While specific predictive modeling studies on 2-Methylnaphtho[1,2-d] nih.govnih.govselenazole analogs are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on structurally related heterocyclic compounds, including other selenazoles and their sulfur-containing counterparts, thiazoles.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are built on the premise that the activity of a molecule is a function of its physicochemical properties and structural features. By developing a robust QSAR model, the activity of yet-to-be-synthesized analogs can be predicted, thereby prioritizing the most promising candidates for synthesis and experimental testing.
In a typical QSAR study, a set of molecular descriptors (e.g., topological, electronic, geometric, and physicochemical properties) are calculated for a series of compounds with known biological activities. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to develop a predictive model.
For instance, a QSAR study on thiazole (B1198619) derivatives, which are structurally analogous to selenazoles, was conducted to predict their inhibitory activity against a specific biological target. The statistical quality of the developed models is crucial for their predictive power. Key statistical parameters include the coefficient of determination (R²), which indicates how well the model fits the data, the cross-validated coefficient (R²cv or q²), which assesses the model's predictive ability, and the external validation coefficient (R²test), which evaluates the model's performance on an independent set of compounds.
A study on thiazole derivatives yielded the following statistical results for different modeling techniques:
| Model Type | R² | R²cv (q²) | R²test | Reference |
| Multiple Linear Regression (MLR) | 0.76 | 0.63 | 0.78 | |
| Artificial Neural Network (ANN) | 0.98 | 0.99 | 0.98 |
Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on the structure-activity relationship. These methods have been applied to isoxazole (B147169) derivatives to identify the structural requirements for their agonist activity on the Farnesoid X receptor. mdpi.com The high predictive ability of these models, as indicated by their statistical parameters, allows for the rational design of new, more potent analogs.
Statistical validation of CoMFA and CoMSIA models for isoxazole derivatives is presented below:
| Model | q² | r² | r²pred | Reference |
| CoMFA | 0.664 | 0.960 | 0.872 | mdpi.com |
| CoMSIA | 0.706 | 0.969 | 0.866 | mdpi.com |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is invaluable for understanding the molecular basis of a drug's mechanism of action and for predicting the binding affinity of novel analogs.
In the context of selenazole analogs, molecular docking studies can elucidate the interactions between the ligands and the active site of a target protein. For example, a study on selenium-containing heterocyclic compounds investigated their potential to inhibit the main protease of SARS-CoV-2 through molecular docking. nih.gov The docking scores, which represent the predicted binding affinity, are used to rank and prioritize compounds for further investigation. A more negative docking score generally indicates a stronger predicted binding affinity.
The results from a molecular docking study of selenium-containing compounds against the SARS-CoV-2 main protease are summarized below:
| Compound | Docking Score (kcal/mol) | Reference |
| Ethaselen | -6.7 | nih.gov |
| Positive Control (GC376) | -6.5 | nih.gov |
These predictive modeling techniques, QSAR and molecular docking, are powerful tools in modern drug discovery. By applying these methods to analogs of 2-Methylnaphtho[1,2-d] nih.govnih.govselenazole, researchers can rationally design and screen new compounds with desired biological activities, accelerating the development of novel therapeutic agents.
Lack of Specific Research on the Catalytic Applications of 2-Methylnaphtho[1,2-d] sigmaaldrich.commdpi.comselenazole
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the catalytic applications of the chemical compound 2-Methylnaphtho[1,2-d] sigmaaldrich.commdpi.comselenazole . While the broader class of selenazole derivatives has been the subject of various studies in catalysis, information pertaining directly to this specific molecule is scarce.
General searches for the catalytic activity of selenazoles provide some context into their potential applications. For instance, various 1,3-selenazole derivatives have been synthesized and investigated for their biological activity and as intermediates in organic synthesis. mdpi.comclockss.orgirapa.org The synthesis of different substituted 1,3-selenazoles is well-documented, often involving the reaction of selenoamides with α-haloketones or other multicomponent strategies. mdpi.comirapa.orgnih.gov Some of these synthetic methods are catalyzed by various reagents, but the resulting selenazole products are not subsequently detailed as catalysts themselves in the provided literature. mdpi.com
The field of organoselenium chemistry, in general, has seen exploration into catalytic processes. However, the available research does not specifically detail the use of 2-Methylnaphtho[1,2-d] sigmaaldrich.commdpi.comselenazole as a ligand in homogeneous catalysis, as a scaffold for heterogeneous or nanocatalytic systems, or in specific catalytic transformations such as cross-coupling reactions, oxidative functionalizations, or enantioselective catalysis. While there are numerous studies on the use of other organoselenium compounds and other heterocyclic ligands in these areas, a direct link to 2-Methylnaphtho[1,2-d] sigmaaldrich.commdpi.comselenazole is not established in the current body of scientific publications. nih.govthieme-connect.de
For example, the Sonogashira coupling reaction has been performed on other 2-arylamino-1,3-selenazole systems, but this does not provide specific data on the catalytic capabilities of the naphtho-fused derivative . mdpi.com Similarly, while chiral derivatives of other heterocycles are known to mediate enantioselective reactions, there is no information on chiral variants of 2-Methylnaphtho[1,2-d] sigmaaldrich.commdpi.comselenazole being used for this purpose. nih.gov
The commercial availability of 2-Methylnaphtho[1,2-d] sigmaaldrich.commdpi.comselenazole is noted, but this does not correlate with published research on its catalytic applications. sigmaaldrich.com
Due to this absence of specific research findings, it is not possible to construct a detailed and scientifically accurate article on the advanced applications in catalysis and materials science for 2-Methylnaphtho[1,2-d] sigmaaldrich.commdpi.comselenazole as outlined in the initial request. The available data is insufficient to populate the specified sections and subsections with the required level of detail and accuracy. Further experimental research would be necessary to elucidate the potential catalytic properties of this particular compound.
V. Advanced Applications in Catalysis and Materials Science for Selenazole Derivatives
Selenazole Derivatives in Materials Science Research
The unique electronic properties conferred by the selenium atom make selenazole derivatives, including the naphtho-fused systems like 2-Methylnaphtho[1,2-d] nih.govacs.orgselenazole, a compelling class of compounds for materials science. The polarizability of selenium, its ability to engage in specific non-covalent interactions, and its influence on the frontier molecular orbitals of a molecule are key features driving this research. Scientists are exploring these heterocycles for applications ranging from next-generation electronics to highly sensitive chemical sensors and self-assembling nanomaterials.
The development of organic chromophores is central to the advancement of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is intrinsically linked to their molecular structure, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. An effective strategy in designing these chromophores involves a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT), a crucial process for optoelectronic functionality.
While specific research on 2-Methylnaphtho[1,2-d] nih.govacs.orgselenazole as a primary chromophore is nascent, the broader class of selenazole derivatives is gaining attention. The selenazole moiety can be integrated into a D-π-A framework to modulate the electronic properties of the resulting molecule. For instance, in thermally activated delayed fluorescence (TADF) materials, which are critical for highly efficient OLEDs, donor and acceptor units with significant steric hindrance and orthogonal arrangement are often employed. chemrxiv.org Donor moieties such as carbazole (B46965) and phenoxazine (B87303) are frequently paired with acceptor groups like cyano-substituted aromatics or boron derivatives. chemrxiv.org The naphthoselenazole scaffold could potentially serve as a tunable π-bridge or acceptor unit, with the selenium atom's polarizability influencing the charge distribution and energy levels of the excited states.
Research on related heterocyclic building blocks demonstrates this principle. For example, new chromophores based on carbazole and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized and shown to absorb light over a broad spectral range, with their HOMO/LUMO energy gaps being tunable through modification of the π-conjugated system. researchgate.net Similarly, the incorporation of thiophene (B33073) into a triarylamine framework to create thienopyrrolocarbazoles significantly raises the HOMO energy level compared to the all-carbon analogue, a vital feature for designing new functional materials. chemrxiv.org This suggests that incorporating a selenazole ring, such as the naphthoselenazole system, could provide a powerful tool for chemists to fine-tune the photophysical properties required for advanced optoelectronic applications. soton.ac.uk
The development of fluorescent probes for the selective detection of biologically and environmentally important species is a significant area of research. Organoselenium compounds, including selenazole derivatives, have emerged as highly effective scaffolds for these sensors. acs.orgnih.gov Their function often relies on the unique chemical reactivity of the selenium atom, which can undergo chemoselective oxidation-reduction cycles or bind strongly to soft metal ions. nih.gov
Several mechanisms are employed in the design of these probes, including Photo-induced Electron Transfer (PET) and Internal Charge Transfer (ICT). nih.govnih.gov In a typical "turn-on" sensor, the selenium atom in its native state quenches the fluorescence of a nearby fluorophore. Upon interaction with a specific analyte (e.g., a reactive oxygen species or a metal ion), the electronic properties of the selenium atom are altered—for instance, through oxidation from selenide (B1212193) to selenoxide or through complexation. This change disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity. researchgate.net
Researchers have successfully developed selenium-containing fluorescent probes for a variety of analytes:
Heavy Metal Ions: Probes have been designed for the highly sensitive and selective detection of mercury ions (Hg²⁺). One such sensor exhibited a subnanomolar detection limit (0.1 nM) and could efficiently sense Hg²⁺ in both aqueous and non-aqueous media. acs.orgnih.gov
Reactive Oxygen Species (ROS): Selenide-containing probes are potent sensors for ROS like hypochlorous acid. The oxidation of the selenide by the analyte triggers a strong fluorescence response. nih.gov Some probes have demonstrated the ability to monitor cellular redox cycles in real-time within living cells, showcasing their potential for biological imaging. nih.gov
Anions: Benzoselenadiazole-based probes have been engineered to act as ratiometric fluorescence sensors for the fluoride (B91410) ion. dntb.gov.ua
The table below summarizes the characteristics of representative fluorescent probes based on selenium-containing heterocyclic scaffolds, illustrating the versatility of this chemical class.
| Fluorophore System | Target Analyte | Sensing Mechanism | Key Finding |
| Naphthalimide | Mercury (Hg²⁺) | Hg-Se bond formation | Highly effective and selective for imaging Hg²⁺ in cells. acs.org |
| BODIPY | Hypochlorous Acid (HClO) / Glutathione (B108866) (GSH) | Redox cycle (Selenide ↔ Selenoxide) | Reversible probe capable of real-time imaging of cellular redox status in HeLa cells. nih.gov |
| Tripodal Selenide | Mercury (Hg²⁺) | Hg-Se bond coordination | "Turn-on" fluorescence with a subnanomolar (0.1 nM) detection limit for Hg²⁺. acs.orgnih.gov |
| Benzoselenadiazole | Fluoride (F⁻) | Anion interaction | Functions as a near-infrared (NIR) optical and ratiometric sensor for fluoride. dntb.gov.ua |
The construction of advanced functional materials with tailored properties relies on the strategic selection of molecular building blocks. rsc.org Heterocyclic compounds are particularly valuable in this context, offering a diversity of electronic, steric, and intermolecular binding characteristics. Isoselenocyanates, for example, serve as versatile precursors for a wide array of selenium-containing heterocycles, including 1,3-selenazoles. researchgate.net These reactions allow for the systematic construction of complex molecular architectures.
The 2-Methylnaphtho[1,2-d] nih.govacs.orgselenazole scaffold represents a rigid, aromatic building block that can be incorporated into larger systems, such as conjugated polymers or discrete molecular wires. The fusion of the naphthalene (B1677914) and selenazole rings creates an extended π-system that can influence the electronic properties of the final material. The synthesis of various 2-arylamino-1,3-selenazoles has been achieved through the cyclocondensation of arylselenoureas with α-haloketones, demonstrating a reliable method for creating functionalized selenazole units. nih.gov
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, provides a powerful bottom-up approach to creating complex, ordered materials. Chalcogen bonding—a specific, directional interaction involving a Lewis acidic region on a covalently bonded chalcogen atom (like selenium) and a Lewis base—has emerged as a key tool in this field. nih.gov
Selenazole derivatives are excellent candidates for supramolecular assembly due to the presence of the selenium atom, which can act as a potent chalcogen bond donor. Studies on related selenadiazoles have shown that these molecules can self-assemble in the solid state to form well-defined structures. For example, 1,2,5-selenadiazolopyridine has been shown to form dimers in the solid state linked by strong Se···N secondary bonding interactions. nih.gov
More recently, cationic 1,2,4-selenodiazoles have been investigated as highly tunable building blocks for supramolecular polymers. nih.gov The self-assembly of these molecules is directed by a combination of chalcogen bonds (e.g., Se···Cl) and hydrogen bonds, leading to the formation of one-dimensional polymeric chains in the crystalline state. nih.gov The facile synthesis of these selenodiazoles allows for structural variations that can fine-tune the self-assembly process. nih.gov
These findings strongly suggest that selenazoles like 2-Methylnaphtho[1,2-d] nih.govacs.orgselenazole could be employed as synthons for crystal engineering and the design of self-organizing systems. The selenium atom provides a reliable handle for directing intermolecular assembly through chalcogen bonding, while the extended aromatic surface of the naphthyl group can facilitate π-π stacking interactions, further stabilizing the resulting supramolecular architectures.
Vi. Future Directions and Emerging Research Avenues for 2 Methylnaphtho 1,2 D 1 2 Selenazole
Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity
The classical Hantzsch-type synthesis, involving the condensation of a selenoamide with an α-haloketone, remains a foundational method for constructing the 1,3-selenazole (B15495438) ring. nih.govnih.govirapa.org For 2-Methylnaphtho[1,2-d] nih.govmdpi.comselenazole, this would traditionally involve the reaction of selenoacetamide with a suitably halogenated 1,2-naphthoquinone (B1664529) derivative or a related precursor. However, future efforts must focus on developing more efficient, sustainable, and versatile synthetic protocols.
Key research objectives in this area include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to construct the naphthoselenazole core in a single step would drastically improve efficiency. mdpi.com This approach minimizes waste, reduces purification steps, and allows for rapid generation of diverse derivatives.
Catalytic Systems: Exploration of novel catalysts is crucial. While bases are common, the use of metal catalysts (e.g., copper-catalyzed reactions) or even organocatalysts could provide milder reaction conditions and improved yields. researchgate.net The use of sodium fluoride (B91410) (NaF) has been shown to be effective in accelerating the synthesis of some 1,3-selenazoles. nih.gov
Green Chemistry Approaches: The implementation of environmentally benign solvents, such as ionic liquids or water-based systems, can enhance the sustainability of the synthesis. mdpi.com Furthermore, solid-phase synthesis techniques could offer advantages in terms of purification and automation. nih.gov
C-H Activation: A forward-looking strategy would involve the direct C-H functionalization/annulation of naphthalene (B1677914) precursors with selenium and nitrogen sources. This would represent a highly atom-economical route, avoiding the pre-functionalization required in classical methods.
Table 1: Comparison of Synthetic Strategies for Selenazole Synthesis
| Synthetic Method | Description | Potential Advantages for Naphthoselenazoles | Reference |
|---|---|---|---|
| Classical Hantzsch Synthesis | Condensation of a selenoamide (e.g., selenoacetamide) with an α-haloketone. | Well-established, reliable for basic scaffolds. | nih.govirapa.org |
| One-Pot Multicomponent Reactions | Combining multiple starting materials in a single reaction vessel to build the final product. | High efficiency, reduced waste, rapid library generation. | mdpi.com |
| Catalyst-Enhanced Synthesis | Use of catalysts like NaF or CuPy2Cl2 to improve reaction rates and yields under mild conditions. | Lower energy consumption, potentially higher yields. | nih.gov |
| "Seleno-Click" Reactions | Leveraging the high reactivity of selenocarboxylates for chemoselective amide bond formation. | High specificity, suitable for biological and materials applications. | rsc.org |
Exploration of Undiscovered Reactivity and Transformative Potential of the Naphtho[1,2-d]nih.govmdpi.comselenazole Core
The reactivity of the 2-Methylnaphtho[1,2-d] nih.govmdpi.comselenazole core is largely uncharted territory. Research into its fundamental chemical behavior is essential to unlock its full potential for creating more complex and functional molecules. Studies on simpler 2-amino-1,3-selenazoles have shown high reactivity at the C5 position, which is susceptible to electrophilic attack. nih.govmdpi.com
Future research should investigate:
Electrophilic and Nucleophilic Substitution: A systematic study of the aromatic substitution patterns on the naphthalene rings is needed to understand how the fused selenazole ring influences regioselectivity.
Metallation and Cross-Coupling: The potential for direct metallation of the selenazole or naphthalene rings, followed by cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), would provide a powerful toolkit for introducing a wide array of functional groups. Organogold(III) complexes of related selenazoles have been successfully synthesized, indicating the feasibility of this approach. nih.gov
Cycloaddition Reactions: The unique electronic nature of the selenazole ring may enable it to participate in novel cycloaddition reactions, providing pathways to complex polycyclic architectures.
Ring-Opening Transformations: Investigating conditions that could induce selective ring-opening of the selenazole moiety could lead to the formation of unique selenium-containing linear synthons, which are valuable in their own right.
Advanced Computational Modeling for Precise Structure-Function Relationships in Complex Systems
Computational chemistry offers a powerful, predictive lens through which the properties of 2-Methylnaphtho[1,2-d] nih.govmdpi.comselenazole can be understood and optimized for specific applications. Theoretical studies using Density Functional Theory (DFT) have already been applied to simpler 2,4-diaryl-1,3-selenazoles to probe their structural and electronic properties. irapa.org
Future computational work should focus on:
Elucidating Electronic Structure: Calculating molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distributions to predict sites of reactivity and potential for intermolecular interactions.
Predicting Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives.
Molecular Docking Simulations: If the naphthoselenazole core is explored for medicinal applications, docking studies can predict binding affinities and modes with biological targets like enzymes or receptors. This has been effectively used for related naphthotriazoles as potential cholinesterase inhibitors and naphthoxazoles as PTP-1B inhibitors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate specific structural modifications with changes in biological activity or material properties, thereby guiding the rational design of new compounds. irapa.org
Integration of Naphtho[1,2-d]nih.govmdpi.comselenazole Chemistry with Emerging Technologies and Interdisciplinary Fields
The true potential of 2-Methylnaphtho[1,2-d] nih.govmdpi.comselenazole will be realized through its application in cutting-edge technologies and its contribution to solving interdisciplinary challenges. The unique combination of a selenium atom and a polycyclic aromatic system makes it a candidate for several advanced fields.
Emerging avenues for integration include:
Materials Science: The fused aromatic structure suggests potential use in organic electronics. Related naphtho-fused imidazole (B134444) derivatives have been investigated for their hole-transporting properties, a key function in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The presence of selenium could further modulate these electronic properties.
Chemical Biology and Sensing: Selenazole derivatives are being explored as fluorescent probes and detectors for biologically relevant species like ions and macromolecules. nih.govmdpi.com The naphtho[1,2-d] nih.govmdpi.comselenazole core could be developed into novel fluorescent sensors, where binding to a target analyte induces a measurable change in its emission spectrum.
Medicinal Chemistry: Many selenium-containing heterocycles exhibit significant biological activity, including anticancer and antimicrobial effects. nih.govclockss.org Given that naphtho-fused systems like naphthoxazoles and naphthoquinones are known for their therapeutic potential, exploring derivatives of 2-Methylnaphtho[1,2-d] nih.govmdpi.comselenazole as anticancer agents, enzyme inhibitors, or antiviral compounds is a logical and promising direction. nih.govnih.govnih.govnih.gov
Table 2: Potential Interdisciplinary Applications of the Naphtho[1,2-d] nih.govmdpi.comselenazole Core
| Field | Potential Application | Rationale Based on Analogous Structures | Reference |
|---|---|---|---|
| Materials Science | Hole-transporting materials for OLEDs/OFETs | Naphtho[2,3-d]imidazole derivatives show hole-transporting properties. | |
| Chemical Biology | Fluorescent sensors for ions or biomolecules | Selenazoles have been used in fluorescent indicators and as detectors for DNA. | nih.govmdpi.com |
| Medicinal Chemistry | Anticancer agents | Selenium-containing naphthalimides and naphtho[2,3-d]oxazole-4,9-diones show anticancer activity. | nih.govnih.gov |
| Medicinal Chemistry | Enzyme inhibitors (e.g., PTP-1B, Cholinesterase) | 2-Aryl-naphtho[1,2-d]oxazoles are PTP-1B inhibitors; naphthotriazoles inhibit cholinesterases. | nih.govnih.gov |
Q & A
Q. What are the common synthetic routes for 2-Methylnaphtho[1,2-d][1,3]selenazole, and how do reaction conditions influence product yield?
Methodological Answer: The synthesis of this compound derivatives often involves cyclocondensation reactions. For example:
- Iron chloride catalysis : Naphthalen-2(1)-amines, aldehydes, and elemental selenium undergo iodine-catalyzed three-component cascade reactions to form naphtho-selenazoles (Scheme 69) .
- Halogenated precursors : 2-Amino-1,3-selenazoles are synthesized using α-haloketones and selenium-containing precursors like selenourea. Reaction conditions (solvent, time) significantly affect yields; e.g., ethanol at 80°C for 6 hours yields 58–66% .
- Alternative routes : Recent methods avoid halogens by using ketones and N,N-unsubstituted selenourea under iron chloride catalysis, achieving moderate yields (48–61%) .
Q. How are structural characterizations of this compound derivatives performed?
Methodological Answer: Key techniques include:
- Spectroscopy : H-NMR and C-NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) . IR spectroscopy identifies functional groups (e.g., C=Se stretch at ~650 cm) .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N ratios (e.g., CHNOSe derivatives show <0.3% deviation) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 341.02 for 2-amino-4-(4-methylphenyl) derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of selenazole derivatives?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol, as seen in 2-aminoselenazole syntheses (66% vs. 48% yield) .
- Catalyst screening : Iron chloride improves regioselectivity in ketone-based routes, reducing byproducts . Molecular iodine enhances cascade reactions for naphtho-selenazoles .
- Temperature control : Reflux (80–90°C) is critical for intermediates like 3-naphtho[2,1-b]furan derivatives, achieving 70–80% yields .
Q. How can contradictions in reported bioactivity data (e.g., cytotoxicity vs. antiviral effects) be reconciled?
Methodological Answer:
- Dose-dependence : Selenazoles exhibit low cytotoxicity (CC >100 μM in BHK21 cells) but inhibit viral cytopathic effects (CPE) at lower doses (EC ~10 μM), suggesting therapeutic windows .
- Structural modulation : Substituents like nitro or methoxy groups alter bioactivity. For example, 2-nitrobenzylidene derivatives show stronger NO inhibition (IC ~15 μM) but higher cytotoxicity than methoxy variants .
- Assay standardization : Use parallel assays (e.g., MTT for cytotoxicity and plaque reduction for antiviral activity) to minimize variability .
Q. What methodologies are used to establish structure-activity relationships (SAR) for selenazole derivatives?
Methodological Answer:
- Systematic substitution : Varying substituents (e.g., 4-methylphenyl vs. 4-methoxyphenyl) reveals electronic effects on bioactivity. Methoxy groups enhance solubility but reduce NO inhibition potency .
- Computational modeling : DFT calculations predict electron density at selenium, correlating with antioxidant activity (e.g., lower LUMO energy enhances radical scavenging) .
- Pharmacophore mapping : Fluorescent derivatives (e.g., SAF1/SAF2) identify anion-binding motifs, linking hydrazone groups to acetate recognition .
Q. What catalytic mechanisms underpin selenazole synthesis, and how can they be exploited for novel derivatives?
Methodological Answer:
- Iron chloride catalysis : Facilitates selenourea-ketone condensation via Lewis acid activation, forming selenazole rings with >50% regioselectivity .
- Iodine-mediated cyclization : Promotes three-component reactions via electrophilic aromatic substitution, enabling fused naphtho-selenazoles .
- Enzyme-mimetic approaches : Selenium’s redox activity mimics glutathione peroxidase, inspiring antioxidant selenazole designs .
Q. How can selenazole derivatives be tailored for specific applications (e.g., fluorescent probes or metalloproteinase inhibitors)?
Methodological Answer:
- Fluorescent probes : Introduce conjugated hydrazones (e.g., SAF1) for acetate recognition. Ethanol solutions at 1 μM concentration show λ = 480 nm with 80% quantum yield .
- Enzyme inhibitors : Modify 2-arylamino groups to chelate zinc in metalloproteinases. For example, 2-benzylidenehydrazinyl derivatives inhibit MMP-9 with IC = 2.5 μM .
- Antiviral agents : Incorporate biphenyl substituents (e.g., 4-biphenyl-1,3-selenazole) to target RNA viruses (e.g., Rhabdoviridae), reducing CPE by 1.5–2.0 log units .
Q. What experimental strategies address challenges in scaling up selenazole synthesis for preclinical studies?
Methodological Answer:
- Continuous flow systems : Reduce reaction times and improve safety for halogenated intermediates (e.g., α-bromoketones) .
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in cyclization steps, maintaining >60% yield .
- Purification protocols : Use column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) to isolate >95% pure selenazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
